molecular formula C18H18N2O5 B2493612 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 941984-07-2

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2493612
CAS No.: 941984-07-2
M. Wt: 342.351
InChI Key: KZVQQRKOFFNMLW-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzo[d][1,3]dioxole moiety and a 2-methoxyphenethyl group linked by an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a series of reactions starting from catechol, which undergoes methylenation to form the dioxole ring.

    Preparation of the 2-methoxyphenethylamine: This involves the methylation of phenethylamine to introduce the methoxy group.

    Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the 2-methoxyphenethylamine using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide is unique due to its specific combination of the benzo[d][1,3]dioxole and 2-methoxyphenethyl groups linked by an oxalamide bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-14-5-3-2-4-12(14)8-9-19-17(21)18(22)20-13-6-7-15-16(10-13)25-11-24-15/h2-7,10H,8-9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVQQRKOFFNMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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